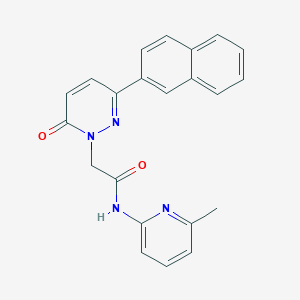

N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to a naphthalen-2-yl group at position 3 and an acetamide moiety substituted with a 6-methylpyridin-2-yl group.

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-15-5-4-8-20(23-15)24-21(27)14-26-22(28)12-11-19(25-26)18-10-9-16-6-2-3-7-17(16)13-18/h2-13H,14H2,1H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFROWGYDRGGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound with potential biological significance due to its structural characteristics, which include a pyridine and naphthalene moiety. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 364.43 g/mol. The structure features a 6-methylpyridine ring and a naphthalen-2-yl group attached to a pyridazinone core, which is critical for its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C22H20N4O |

| Molecular Weight | 364.43 g/mol |

| SMILES | CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |

| InChI Key | GOXMIRPGNYQUGX-UHFFFAOYSA-N |

Antimicrobial Activity

Research has indicated that compounds similar to N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains when assessed using the tube dilution technique .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro assays. A study reported that related compounds demonstrated cytotoxic effects on cancer cell lines, such as HCT116 and RAW 264.7, using the MTT assay method to determine IC50 values. The presence of specific functional groups in the compound enhances its ability to inhibit cancer cell proliferation .

The biological activity of N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial growth or cancer cell proliferation.

- Receptor Modulation : It may interact with cellular receptors that mediate growth signals in cancer cells, leading to apoptosis.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

In a study conducted by Kiruthiga et al., derivatives of acetamide were synthesized and evaluated for their anticancer properties. The results indicated that compounds with a similar backbone to N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide displayed promising anticancer activity against human colon cancer cells .

Study 2: Antimicrobial Assessment

Another study assessed the antimicrobial activity of various synthesized derivatives. Compounds exhibiting structural similarities were tested against standard strains, demonstrating significant inhibition comparable to established antibiotics like ciprofloxacin .

Scientific Research Applications

Medicinal Chemistry

The structural features of N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide suggest its utility as a pharmacophore in drug design. The compound may interact with specific enzymes or receptors involved in various diseases, making it a candidate for developing therapeutics targeting:

- Cancer : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

- Neurological Disorders : The ability of the compound to cross the blood-brain barrier positions it as a potential treatment for neurodegenerative diseases.

Organic Synthesis

In organic chemistry, N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for:

- Building Block for Complex Molecules : The compound can be utilized in multi-step synthesis protocols, facilitating the creation of novel compounds with desired pharmacological activities.

Material Science

The distinctive structural features of this compound may be exploited in the development of novel materials with specific electronic or optical properties. Potential applications include:

- Organic Light Emitting Diodes (OLEDs) : The electronic properties of the naphthalene moiety can be harnessed to create efficient light-emitting materials.

- Sensors : The compound's ability to interact with various chemical species could lead to applications in sensor technology.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways. N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide's structural similarity suggests it may exhibit comparable effects, warranting further investigation.

Case Study 2: Neuroprotective Effects

Research on compounds with related structures has shown neuroprotective effects in models of neurodegeneration. These compounds were found to modulate neurotransmitter levels and reduce oxidative stress. Given its pharmacophoric characteristics, N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide could be evaluated for similar neuroprotective properties.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Impact of Substituents on Properties

- Naphthalene Position : The naphthalen-2-yl group (target compound) enhances hydrophobic interactions compared to naphthalen-1-yl , while thiophen-2-yl () introduces sulfur-mediated electronic effects.

- Acetamide Substituents : The 6-methylpyridin-2-yl group in the target compound may improve metabolic stability over methoxybenzyl () or glycine () due to reduced oxidative susceptibility.

- Halogen Effects : Chlorophenyl groups () increase binding affinity to enzymes but reduce solubility compared to methylpyridine .

Research Findings and Pharmacological Potential

- Anticancer Activity : The naphthalen-2-yl group in the target compound is associated with DNA intercalation and topoisomerase inhibition in analogs .

- Comparative Bioavailability : Methylpyridine substituents may offer better blood-brain barrier penetration than methoxy or glycine groups .

Q & A

Q. What are the optimal synthetic routes for N-(6-methylpyridin-2-yl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Step 1: Preparation of the pyridazinone core via cyclocondensation of diketones with hydrazine derivatives under acidic conditions .

- Step 2: Functionalization at the 3-position of pyridazinone with naphthalen-2-yl groups using Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids) .

- Step 3: Amide coupling between 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetic acid and 6-methylpyridin-2-amine using EDC/HOBt or DCC as coupling agents in anhydrous DMF .

- Purification: Column chromatography (silica gel, EtOAc/hexane) and recrystallization (ethanol/water) to achieve >95% purity.

Q. Which spectroscopic techniques are critical for confirming the regiochemistry of the acetamide linkage?

Methodological Answer:

- 2D NMR (NOESY, HMBC): Correlates protons and carbons to confirm spatial proximity of the acetamide’s methyl group to the pyridin-2-yl moiety .

- X-ray crystallography: Resolves bond angles and torsional strain between the naphthalen-2-yl and pyridazinone groups .

- IR spectroscopy: Validates the C=O stretch (1670–1690 cm⁻¹) and N-H bending (1550 cm⁻¹) of the acetamide .

Advanced Research Questions

Q. How can researchers resolve discrepancies in structure-activity relationships (SAR) for pyridazinone derivatives with varying aryl substituents?

Methodological Answer:

- Comparative molecular docking: Use tools like AutoDock Vina to model interactions with targets (e.g., COX-2) and correlate substituent effects (e.g., naphthalen-2-yl vs. methoxyphenyl) on binding affinity .

- Meta-analysis: Aggregate bioassay data from analogs (e.g., IC₅₀ values for enzyme inhibition) to identify substituent-specific trends .

- Molecular dynamics (MD) simulations: Assess stability of ligand-target complexes over 100-ns trajectories to explain paradoxical activity in derivatives with electron-withdrawing groups .

Q. What experimental strategies validate the compound’s mechanism of action in cyclooxygenase-2 (COX-2) inhibition?

Methodological Answer:

- Enzyme inhibition assays: Measure IC₅₀ using purified COX-2 enzyme and colorimetric detection of prostaglandin metabolites (e.g., via ELISA) .

- Competitive binding studies: Use fluorescent probes (e.g., ANS) to quantify displacement kinetics in the presence of the compound .

- In silico mutagenesis: Identify key residues (e.g., Arg120, Tyr355) critical for binding via homology modeling and free-energy perturbation calculations .

Q. How can researchers address solubility challenges in in vivo efficacy studies?

Methodological Answer:

- Co-solvent systems: Use Cremophor EL/ethanol (1:1 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug design: Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the acetamide’s methyl group to improve bioavailability .

- Pharmacokinetic profiling: Monitor plasma concentrations via LC-MS/MS after intravenous/oral administration in rodent models .

Data Analysis & Contradictions

Q. How should conflicting bioactivity data between in vitro and in vivo models be analyzed?

Methodological Answer:

- Metabolic stability assays: Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

- Tissue distribution studies: Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target organs vs. plasma .

- Transcriptomic profiling: Compare gene expression in treated vs. untreated cell lines to identify compensatory pathways masking efficacy in vitro .

Q. What statistical approaches reconcile variability in IC₅₀ values across independent studies?

Methodological Answer:

- Grubbs’ test: Identify and exclude outliers in dose-response datasets .

- Hierarchical clustering: Group results by assay type (e.g., MTT vs. ATP-luminescence) to isolate platform-specific biases .

- Bayesian meta-analysis: Weight studies by sample size and experimental rigor to derive consensus IC₅₀ ranges .

Structural & Functional Insights

Q. Which computational tools predict the compound’s reactivity toward electrophilic aromatic substitution?

Methodological Answer:

Q. How does the naphthalen-2-yl group influence photostability compared to phenyl analogs?

Methodological Answer:

- UV-Vis spectroscopy: Monitor degradation under UVA/UVB light (310–365 nm) with pseudo-first-order kinetics .

- Mass spectrometry (HRMS): Identify photooxidation products (e.g., quinones) formed via singlet oxygen pathways .

Ethical & Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.